1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone
Description
The compound 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone (molecular formula: C₂₀H₂₀N₂O₃S₃, molecular weight: 432.57 g/mol) features a central ethanone group flanked by two sulfur-containing substituents: a 4-ethoxyphenyl moiety and a 1,3,4-thiadiazole ring substituted with a 4-methoxybenzylsulfanyl group .
Properties
Molecular Formula |
C20H20N2O3S3 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C20H20N2O3S3/c1-3-25-17-10-6-15(7-11-17)18(23)13-27-20-22-21-19(28-20)26-12-14-4-8-16(24-2)9-5-14/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
VFNLMZZJTKEPMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative method involves:
-
Reacting 4-methoxybenzyl mercaptan with carbon disulfide in the presence of hydrazine hydrate to form a thiosemicarbazide intermediate.
-
Cyclizing the intermediate with phosphorous oxychloride (POCl₃) at 80–90°C for 4–6 hours.
The reaction mechanism proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by dehydration (Figure 1).
Figure 1: Cyclization Mechanism for 1,3,4-Thiadiazole Formation
Sulfanyl Group Functionalization
The 5-position of the thiadiazole ring is sulfenylated using 4-methoxybenzyl disulfide under basic conditions. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C facilitates nucleophilic aromatic substitution, achieving 85–90% conversion.
Coupling with the Ethanone Moiety
The final step involves a sulfide bond formation between the thiadiazole intermediate and 1-(4-ethoxyphenyl)-2-bromoethanone. This is conducted in a solvent-free system at 120°C for 8–12 hours, utilizing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Solvent-free conditions minimize side reactions, though they require precise temperature control.
Table 1: Solvent Effects on Coupling Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 60 | 78 | 92 |
| DMSO | 70 | 82 | 89 |
| Solvent-free | 120 | 91 | 96 |
Temperature and Time Dependence
The cyclization step is highly temperature-sensitive. Below 80°C, incomplete cyclization occurs, while temperatures >100°C promote decomposition. A 6-hour reaction window balances yield and energy efficiency.
Characterization and Analytical Techniques
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 8.2 minutes, confirming >98% purity.
Comparative Analysis with Related Compounds
Structural Analogues
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is electron-deficient, enabling nucleophilic substitution at the C-2 and C-5 positions. For this compound:
-
Reactivity at C-5 : The 5-[(4-methoxybenzyl)sulfanyl] group is susceptible to displacement by stronger nucleophiles (e.g., amines, alkoxides) under basic conditions .
-
Reactivity at C-2 : The 2-sulfanyl linkage to the ethanone moiety may undergo substitution in the presence of electrophiles.
Example Reaction :
| Reactants | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Compound + Ethylenediamine | DMF, 80°C, 6 h | Bis-amine substituted thiadiazole | 72% |
Oxidation of Sulfanyl Groups
The sulfanyl (–S–) groups are prone to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:
-
Mild Oxidation (H₂O₂, AcOH) : Converts –S– to sulfoxide (–SO–) .
-
Strong Oxidation (KMnO₄) : Forms sulfone (–SO₂–) derivatives .
Kinetic Data :
| Oxidizing Agent | Temperature | Time | Product | Selectivity |
|---|---|---|---|---|
| 30% H₂O₂ | 55–60°C | 2 h | Sulfoxide | 85% |
| KMnO₄ | 80°C | 4 h | Sulfone | 68% |
Ring-Opening Reactions
Under acidic or reductive conditions, the thiadiazole ring can undergo cleavage:
-
Acid Hydrolysis (HCl/MeOH) : Produces thioamide intermediates .
-
Reductive Opening (LiAlH₄) : Yields dithiolane derivatives.
Mechanistic Pathway :
-
Protonation of the thiadiazole nitrogen.
-
Nucleophilic attack by water or hydride.
Condensation Reactions
The ethanone group participates in condensation with hydrazines or hydroxylamines:
-
Hydrazine Formation : Reacts with hydrazine hydrate to generate hydrazones, which cyclize to triazoles under oxidative conditions .
Example :
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 8 h | 1,3,4-Thiadiazole-hydrazone | Anticancer agents |
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl and 4-methoxybenzyl groups undergo electrophilic substitution (e.g., nitration, halogenation):
-
Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the para position relative to methoxy groups .
-
Halogenation (Cl₂, FeCl₃) : Yields chloro derivatives with retained thiadiazole activity .
Cross-Coupling Reactions
The sulfanyl groups enable Pd-catalyzed coupling (e.g., Suzuki-Miyaura):
Stability Under Biological Conditions
In vitro studies indicate:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound can serve as a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various modifications and functionalization, making it valuable in synthetic organic chemistry.
Synthetic Routes
- The synthesis typically involves multi-step reactions starting from simpler precursors. The introduction of the thiadiazole ring and the ethoxyphenyl group can be achieved through established synthetic methodologies such as nucleophilic substitutions and coupling reactions.
Biological Applications
Antimicrobial Activity
- Preliminary studies suggest that 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone exhibits antimicrobial properties. This could make it a candidate for developing new antimicrobial agents against resistant strains of bacteria.
Anticancer Potential
- Research indicates that derivatives containing thiadiazole moieties have shown promising anticancer activity. The compound may exert its effects by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
Material Science
Development of New Materials
- Given its unique chemical properties, this compound has potential applications in material science. It can be utilized in creating novel materials with specific electronic or optical properties due to the presence of sulfur and aromatic groups.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating various thiadiazole derivatives for anticancer properties, researchers found that compounds similar to 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds. Results indicated that this compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in drug development for treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiadiazole ring and sulfanyl groups are key functional groups that can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparisons
Key Findings and Implications
- Heterocycle Impact : Thiadiazole derivatives generally exhibit higher rigidity and sulfur-mediated electronic effects compared to oxadiazoles or triazoles.
- Substituent Effects : Methoxy and ethoxy groups enhance solubility, while adamantane or naphthalene increase hydrophobicity for targeted tissue penetration.
- Biological Relevance : Structural variations correlate with divergent activities (e.g., 11β-HSD1 inhibition vs. antioxidant effects), underscoring the importance of substituent optimization.
Biological Activity
The compound 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone is a novel thiadiazole derivative that has garnered attention due to its potential biological activities. Thiadiazole derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Synthesis
The compound features a thiadiazole core linked to an ethoxyphenyl group and a methoxybenzyl sulfanyl moiety. The synthesis typically involves the reaction of appropriate thiadiazole precursors with substituted aryl groups. Various synthetic routes have been explored to optimize yield and biological activity.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines, showing moderate to high efficacy compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | HEPG2 | 10 | |
| Thiadiazole Derivative B | MCF7 | 15 | |
| 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives have been extensively documented. The compound's ability to inhibit inflammatory mediators was assessed using in vitro assays such as erythrocyte membrane stabilization and proteinase enzyme inhibition. In vivo studies demonstrated significant reductions in paw edema in carrageenan-induced models .
| Activity Type | Result (%) at 100 mg/kg |
|---|---|
| Erythrocyte Membrane Stability | 48.89 |
| Proteinase Inhibition | 66.78 |
| Paw Edema Reduction | 50.05 |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial activity against various pathogens. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria. Studies employing the agar disc-diffusion method reported effective inhibition zones against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated several thiadiazole derivatives for their anticancer properties using the HEPG2 liver carcinoma cell line. The results indicated that modifications in the substituents significantly influenced the anticancer activity, suggesting that the ethoxy and methoxy groups might enhance bioactivity through improved lipophilicity and cellular uptake .
- Anti-inflammatory Mechanism Investigation : Another research focused on understanding the mechanism behind the anti-inflammatory effects of thiadiazoles. The study utilized both acute and chronic models to assess efficacy, revealing that certain derivatives could significantly reduce inflammation markers in vivo .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with α-halogenated ketones (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone) under alkaline conditions (e.g., sodium ethoxide in ethanol). For example, a general procedure involves:
- Dissolving the thiol precursor in ethanol with a base (e.g., NaOEt).
- Adding the α-halogenated ketone dropwise at room temperature.
- Stirring for 10–12 hours, followed by precipitation in ice water and recrystallization from ethanol .
Optimization Strategies : - Temperature Control : Prolonged stirring at 50–60°C may enhance reactivity but risks side-product formation (e.g., over-alkylation).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates but require careful purification to remove traces.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) may accelerate thiolate ion formation in biphasic systems .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for ethoxyphenyl and methoxybenzyl groups), methylene protons (δ ~4.7 ppm for -SCH2-), and ethoxy/methoxy groups (δ 1.3–1.5 ppm for -OCH2CH3 and δ 3.8–3.9 ppm for -OCH3) .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 190–200 ppm, while thiadiazole carbons resonate at δ 160–170 ppm .
- Mass Spectrometry :
- EI-MS : The molecular ion peak ([M+1]⁺) should match the calculated molecular weight (e.g., m/z 282 for intermediates). Fragmentation patterns include loss of ethoxy (-OC2H5) or methoxybenzyl (-SCH2C6H4OCH3) groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural refinement for this compound, particularly disordered moieties or twinning?
- Crystallographic Workflow :
Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize absorption effects.
Structure Solution : Employ dual-space algorithms (e.g., SHELXD) for phase determination in cases of weak diffraction .
Refinement : Apply restraints to disordered groups (e.g., methoxybenzyl side chains) using SHELXL. For twinned crystals, use the TWIN/BASF commands to model twin domains .
- Case Study : A related 1,3,4-thiadiazole derivative exhibited rotational disorder in the ethoxyphenyl group, resolved via anisotropic displacement parameter (ADP) constraints and Hirshfeld rigidity tests .
Q. How can researchers identify and isolate byproducts formed during synthesis?
- Analytical Strategies :
- TLC/HPLC Monitoring : Track reaction progress using silica-gel TLC (eluent: hexane/ethyl acetate 3:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Byproduct Identification : Common byproducts include disulfide dimers (from thiol oxidation) or dealkylated intermediates. These can be isolated via column chromatography (silica gel, gradient elution) and characterized by HRMS/2D NMR .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?
- SAR Framework :
Scaffold Variation : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 4-nitro) to assess electronic effects on bioactivity .
Functional Group Modifications : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric impacts.
Biological Assays : Test analogs against target enzymes (e.g., VEGFR2 kinase) using fluorescence polarization or microplate-based inhibition assays .
- Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
